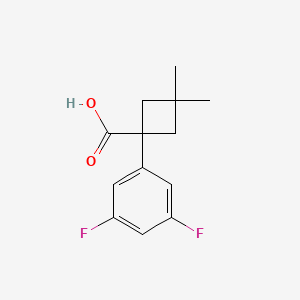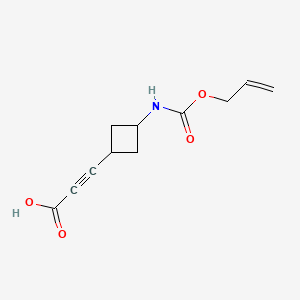
rel-3-((1S,3s)-3-(((allyloxy)carbonyl)amino)cyclobutyl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the alkyne group, and the attachment of the prop-2-en-1-yloxycarbonyl group. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Alkyne Group Introduction: The alkyne group can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Attachment of Prop-2-en-1-yloxycarbonyl Group: This step may involve esterification or carbamate formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the alkyne or cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in bioorthogonal reactions, allowing for site-specific modifications of biomolecules. The cyclobutyl ring and prop-2-en-1-yloxycarbonyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins.
Phenylboronic Pinacol Esters: These compounds are used in organic synthesis and drug design but are less stable in water.
Uniqueness
3-(3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid is unique due to its combination of a cyclobutyl ring, an alkyne group, and a prop-2-en-1-yloxycarbonyl group. This structure provides a versatile platform for various chemical reactions and biological applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-[3-(prop-2-enoxycarbonylamino)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-5-16-11(15)12-9-6-8(7-9)3-4-10(13)14/h2,8-9H,1,5-7H2,(H,12,15)(H,13,14) |
InChI Key |
IALHZADMTRIMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1CC(C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
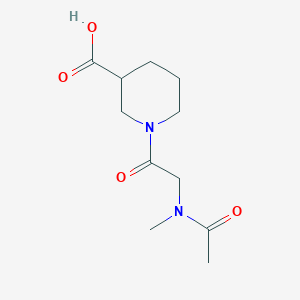
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
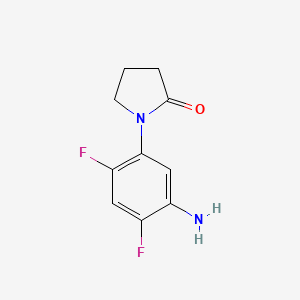
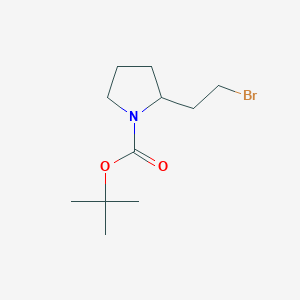
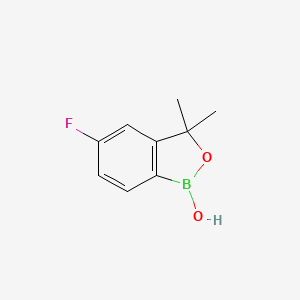
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
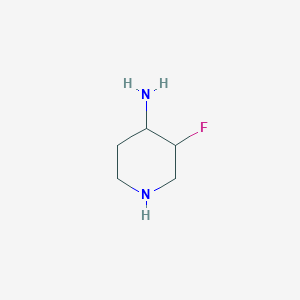
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
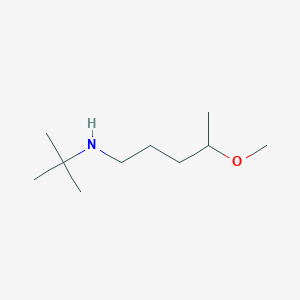


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
